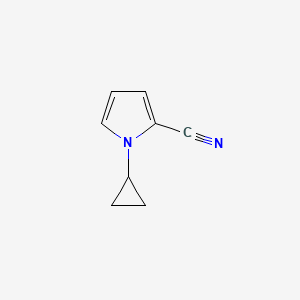

1-Cyclopropyl-1H-pyrrol-2-carbonitril

Übersicht

Beschreibung

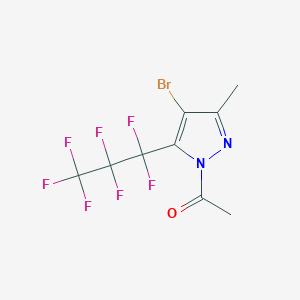

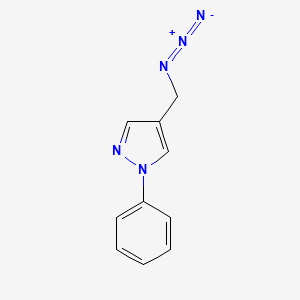

1-cyclopropyl-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-cyclopropyl-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

1-Cyclopropyl-1H-pyrrol-2-carbonitril dient als wertvoller Baustein in der medizinischen Chemie. Seine Struktur ist geeignet, um neuartige pharmazeutische Verbindungen zu schaffen, insbesondere aufgrund des Vorhandenseins der Nitrilgruppe, die weiter zu einer Vielzahl von funktionellen Gruppen modifiziert werden kann, die in Arzneimittelmolekülen weit verbreitet sind .

Landwirtschaft

Im Agrarsektor könnte diese Verbindung für die Entwicklung neuer Pestizide oder Herbizide erforscht werden. Der Pyrrolring, ein häufiges Motiv in Naturprodukten, hat das Potenzial, mit verschiedenen biologischen Zielstrukturen zu interagieren, was zur Synthese von Verbindungen mit spezifischer Aktivität gegen Schädlinge oder Unkräuter führen könnte .

Materialwissenschaften

Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Herstellung neuer Materialien. So könnte ihre Einarbeitung in Polymere zu Materialien mit neuartigen Eigenschaften führen, z. B. erhöhter Haltbarkeit oder chemischer Beständigkeit. Darüber hinaus könnte ihre potenzielle Verwendung in elektronischen Materialien als leitfähiger Polymerbaustein untersucht werden .

Umweltwissenschaften

This compound kann Anwendungen in den Umweltwissenschaften haben, insbesondere bei der Synthese von Chemikalien, die Schadstoffe einfangen oder neutralisieren können. Seine Reaktivität mit Kohlendioxid könnte genutzt werden, um Verbindungen zu schaffen, die dazu beitragen, die Treibhausgasemissionen zu reduzieren .

Energie

Im Bereich der Energie könnte die Forschung auf den Nutzen der Verbindung in Energiespeichersystemen konzentrieren. Seine elektrochemischen Eigenschaften könnten für die Entwicklung neuer Batterietypen oder Superkondensatoren geeignet sein, die für nachhaltige Energielösungen entscheidend sind .

Analytische Chemie

Schließlich könnte this compound in der analytischen Chemie als Standard oder Reagenz verwendet werden. Seine klar definierte Struktur und Reaktivität machen ihn für die Verwendung bei der Kalibrierung von Instrumenten oder als Reaktant in chemischen Assays zur Detektion oder Quantifizierung anderer Substanzen geeignet .

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrole nucleus, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 1-cyclopropyl-1H-pyrrole-2-carbonitrile .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through a variety of mechanisms . For instance, they can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes . It is plausible that 1-cyclopropyl-1H-pyrrole-2-carbonitrile may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives, which share structural similarities with 1-cyclopropyl-1h-pyrrole-2-carbonitrile, are known to affect a wide range of biochemical pathways . These include pathways involved in inflammation, cancer, viral infections, and other diseases . It is possible that 1-cyclopropyl-1H-pyrrole-2-carbonitrile may have similar effects on biochemical pathways.

Result of Action

Based on the known effects of structurally similar compounds, it can be hypothesized that 1-cyclopropyl-1h-pyrrole-2-carbonitrile may have a range of potential effects, depending on its specific targets and mode of action .

Eigenschaften

IUPAC Name |

1-cyclopropylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPUCILSACLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)

![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)